2-(1-phenylcyclopentyl)acetonitrile
Overview
Description
2-(1-phenylcyclopentyl)acetonitrile is an organic compound with the molecular formula C13H15N. It is characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenylcyclopentyl)acetonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenylcyclopentyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-phenylcyclopentyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-phenylcyclopentyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and cyclopentyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the cyclopentyl ring.
Cyclopentyl cyanide: Similar structure but lacks the phenyl group.
Phenylacetonitrile: Similar structure but lacks the cyclopentyl ring.
Uniqueness
2-(1-phenylcyclopentyl)acetonitrile is unique due to the combination of a phenyl group, a cyclopentyl ring, and a nitrile group. This combination imparts distinct chemical properties and reactivity patterns that are not observed in simpler analogs.
Properties
CAS No. |
5407-84-1 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-phenylcyclopentyl)acetonitrile |
InChI |
InChI=1S/C13H15N/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
MSILGXYVRBMZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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